Carbon disulfide

Catalog No.
S573488
CAS No.
75-15-0
M.F
CS2
M. Wt
76.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbon disulfide

CAS Number

75-15-0

Product Name

Carbon disulfide

Molecular Formula

CS2

Molecular Weight

76.15 g/mol

InChI

InChI=1S/CS2/c2-1-3

InChI Key

QGJOPFRUJISHPQ-UHFFFAOYSA-N

SMILES

C(=S)=S

solubility

less than 1 mg/mL at 68° F (NTP, 1992)
0.02 M
In water, 2160 mg/L at 25 °C
Soluble in water
Slightly soluble in water
Soluble in chloroform; miscible with ethanol, ether
Miscible with anhydrous methanol, ethanol, ether, benzene, chloroform, carbon tetrachloride, oils
Soluble in alcohol, benzene, ether
2.16 mg/mL at 20 °C
Solubility in water, g/100ml at 20 °C: 0.2
0.3%

Synonyms

Carbon Bisulfide; Carbon Bisulphide; Carbon Disulphide; Carbon Sulfide (CS2); Dithiocarbonic Anhydride

Canonical SMILES

C(=S)=S

The exact mass of the compound Carbon disulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)0.02 min water, 2160 mg/l at 25 °csoluble in waterslightly soluble in watersoluble in chloroform; miscible with ethanol, ethermiscible with anhydrous methanol, ethanol, ether, benzene, chloroform, carbon tetrachloride, oilssoluble in alcohol, benzene, ether2.16 mg/ml at 20 °csolubility in water, g/100ml at 20 °c: 0.20.3%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Hydrogen Sulfide - Sulfides. It belongs to the ontological category of one-carbon compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Teratogens, Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

Carbon disulfide (CS2) is a highly volatile, nonpolar solvent and a fundamental C1 sulfidation building block in industrial and laboratory synthesis. Characterized by its lack of C-H bonds, exceptionally high refractive index, and highly polarizable carbon-sulfur double bonds, CS2 is the primary reagent for introducing dithiocarbamate, trithiocarbonate, and xanthate functional groups [1]. While its flammability and toxicity require stringent handling protocols, its unparalleled solvation capacity for elemental sulfur and its obligate role in the viscose rayon process make it an irreplaceable material in polymer science, agrochemical manufacturing, and specialized optical applications where standard solvents and C1 electrophiles fail to perform.

Substituting carbon disulfide with generic nonpolar solvents (like toluene or dichloromethane) or alternative C1 electrophiles (like carbon dioxide or thiophosgene) routinely fails due to fundamental differences in polarizability and reactivity. In solvation workflows, standard aromatic solvents cannot match CS2's ability to dissolve elemental sulfur at high concentrations, leading to premature precipitation during liquid-phase vulcanization [1]. In synthesis, while carbon dioxide yields carbamates, it lacks the sulfur-driven nucleophilicity required to form the robust dithiocarbamates used as vulcanization accelerators or RAFT agents. Furthermore, while thiophosgene offers high reactivity for thiocarbonyl transfer, its extreme toxicity, corrosiveness, and tendency to generate hydrochloric acid byproducts make CS2 the far superior, scalable choice for controlled stepwise sulfidation.

Superior Solvation Capacity for Elemental Sulfur

Carbon disulfide demonstrates an extraordinary capacity to dissolve elemental sulfur (S8) compared to standard aromatic solvents. At room temperature (20°C), CS2 dissolves approximately 30 wt% of elemental sulfur. In stark contrast, toluene—often considered a benchmark aromatic solvent for sulfur—dissolves less than 2 wt% at the same temperature [1]. This order-of-magnitude difference in solubility is driven by the highly polarizable carbon-sulfur double bonds in CS2, which interact favorably with S8 rings.

Evidence DimensionElemental sulfur (S8) solubility at 20°C
Target Compound Data~30 wt%
Comparator Or BaselineToluene (< 2 wt%)
Quantified Difference>15-fold higher sulfur solubility in CS2
ConditionsRoom temperature (20°C) under atmospheric pressure

Enables high-concentration liquid-phase sulfur processing, which is critical for vulcanization workflows and the synthesis of high-sulfur-content polymers without premature precipitation.

High-Yield One-Pot Synthesis of RAFT Agents

In the synthesis of trithiocarbonate-based Reversible Addition-Fragmentation chain Transfer (RAFT) agents, CS2 serves as a highly efficient C1 sulfidation building block. Reactions utilizing CS2, a thiol, and an alkyl halide under basic or phase-transfer conditions routinely achieve isolated yields of 73% to over 90% for complex trithiocarbonates in a single pot [1]. Attempting similar thiocarbonyl insertions with thiophosgene (CSCl2) requires stricter anhydrous conditions, generates highly corrosive HCl byproducts, and is prone to side reactions that complicate scale-up. CS2 provides a controlled, stepwise insertion mechanism that maximizes yield while simplifying downstream purification.

Evidence DimensionScalable synthesis yield of trithiocarbonates
Target Compound Data73% to >90% isolated yield via one-pot CS2 insertion
Comparator Or BaselineThiophosgene (CSCl2) (Lower practical scalability due to aggressive reactivity and corrosive byproducts)
Quantified DifferenceCS2 enables high-yield (>80%) one-pot synthesis without corrosive HCl generation
ConditionsBase-catalyzed or phase-transfer aqueous/organic solvent mixtures

Drastically reduces the cost, hazard profile, and purification complexity when procuring precursors for controlled radical polymerization (CRP) agents.

Exceptionally High Refractive Index for Optical Matching

Carbon disulfide possesses an unusually high refractive index for a liquid, measured at n = 1.627 to 1.63 at standard conditions [1]. This is significantly higher than common laboratory solvents such as benzene (n = 1.50) or water (n = 1.33). Combined with its complete lack of C-H bonds—which renders it highly transparent across wide regions of the infrared (IR) spectrum—CS2 is uniquely suited for use as an index-matching fluid for specialized optics and as a premier solvent for IR spectroscopy. Standard solvents fail in these roles either due to strong IR absorbance interference or insufficient optical density.

Evidence DimensionRefractive Index (n)
Target Compound Datan = 1.627 - 1.63
Comparator Or BaselineBenzene (n = 1.50) and Water (n = 1.33)
Quantified Difference~0.13 higher refractive index than benzene
ConditionsStandard ambient temperature and pressure (visible light spectrum)

Essential for procurement in optical engineering and analytical chemistry where precise index matching or C-H-free IR transparency is required.

Viscose Rayon and Cellophane Manufacturing

CS2 is the obligate reagent for the xanthation of alkali cellulose. By reacting with the hydroxyl groups of cellulose, it forms soluble sodium cellulose xanthate (viscose), which can then be spun into fibers or cast into films before being regenerated into pure cellulose[1]. No other reagent provides this specific, reversible solubilization mechanism.

Synthesis of Vulcanization Accelerators and Agrochemicals

Leveraging its efficient C1 sulfidation reactivity, CS2 is the primary industrial precursor for manufacturing dithiocarbamates. By reacting CS2 with secondary amines, manufacturers produce critical rubber vulcanization accelerators and broad-spectrum agricultural fungicides[2].

Controlled Radical Polymerization (RAFT) Agent Production

CS2 is the preferred building block for synthesizing trithiocarbonate and dithioester chain transfer agents used in RAFT polymerization. Its ability to undergo high-yield, one-pot reactions with thiols and alkylating agents makes it far more scalable and safer to handle than alternative thiocarbonyl sources[2].

Infrared Spectroscopy and Optical Index Matching

Due to its exceptionally high refractive index (n ~ 1.63) and the absence of C-H stretching vibrations, CS2 is heavily utilized as a solvent in Fourier-transform infrared (FTIR) spectroscopy and as an immersion fluid in optical engineering for index-matching high-density glass components [3].

Physical Description

Carbon disulfide appears as a clear colorless to light yellow volatile liquid with a strong disagreeable odor. Boiling point 46° C. Flash point -22°F. Flammable over a wide vapor/air concentration range(1%-50%). Vapors are readily ignited; the heat of a common light bulb may suffice. Insoluble in water and more dense (10.5 lb / gal) than water. Hence sinks in water. Vapors are heavier than air. Used in the manufacture of rayon and cellophane, in the manufacture of flotation agents and as a solvent.
GasVapor; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless to faint-yellow liquid with a sweet ether-like odor.
Colorless to faint-yellow liquid with a sweet ether-like odor. [Note: Reagent grades are foul smelling.]

Color/Form

Mobile ... liquid
Clear, colorless or faintly yellow liquid

XLogP3

2.1

Boiling Point

116 °F at 760 mm Hg (EPA, 1998)
46.0 °C
46.2 °C
46 °C
116°F

Flash Point

-22 °F (EPA, 1998)
-22 °F (-30 °C) (Closed cup)
-30 °C c.c.
-22°F

Vapor Density

2.67 (EPA, 1998) (Relative to Air)
2.67 (Air = 1)
Relative vapor density (air = 1): 2.63
2.67

Density

1.2632 at 68 °F (EPA, 1998)
1.2632 g/cu cm at 20 °C
Relative density (water = 1): 1.26
1.26

LogP

1.94 (LogP)
log Kow = 1.94
1.94
1.84

Odor

Purest distillates have sweet, pleasing, and ethereal odor ... usual commercial and reagent grades are foul smelling
When pure, carbon disulfide has sweetish aromatic odor similar to that of chloroform.

Melting Point

-167 °F (EPA, 1998)
-111.5 °C
-111.7 °C
-111.6°C
-111 °C
-169°F

UNII

S54S8B99E8

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Use and Manufacturing

IDENTIFICATION: Carbon disulfide is a clear, colorless or faintly yellow liquid. The pure form has a sweet and pleasing odor. The grade used in industry has a foul smell like rotting radishes. It is moderately soluble in water. USE: Carbon disulfide is an important commercial chemical. It is used to make other chemicals, especially rayon, and as a solvent. In the past, it was used as a soil fumigant and a veterinary medicine. EXPOSURE: Carbon disulfide is a natural product present in the air. Workers that use carbon disulfide may breathe in mists or have direct skin contact. The general population will be exposed by breathing air and eating certain foods that contain carbon disulfide. Exposure may also occur from smoking cigarettes. If carbon disulfide is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms under certain conditions, and is not expected to build up in fish. RISK: The central nervous system is the main toxicity target in humans following exposure to carbon disulfide. Severe depression of the central nervous system has been reported following inhalation or oral exposure to very high levels, resulting in feelings of intoxication, psychiatric disturbances, coma, cardiovascular collapse, respiratory arrest, and even death. Damage to the brain and nerves, impaired color vision, hearing loss, Parkinson's-like symptoms (tremors, incoordination, impaired movement), headaches, dizziness, weakness, difficulty remembering and concentrating, mood swings, anxiety, fatigue, trouble sleeping, slurred speech, muscle cramps, and numbness have been reported by workers following exposure to low concentrations in workplace air. Increased risk of heart disease, high blood pressure, and high cholesterol have been reported in some workers exposed to low levels of carbon disulfide. Skin burns have been reported in rayon plant workers handling liquid carbon disulfide after a spill. Finger blisters have been reported in workers handling rayon fibers over time. Decrease in libido and impotency has been reported by male workers exposed to carbon disulfide, but no damage to sperm has been observed. Abnormalities in menstrual cycles have been reported by female workers exposed to carbon disulfide. Additional information regarding the potential for carbon disulfide to cause infertility in humans is not available. However, altered mating behavior and decreased sperm counts were observed in laboratory animals exposed to high air levels of carbon disulfide before mating and pregnancy. Data on the potential for carbon disulfide to cause abortion or birth defects in humans are not available. Fetal death (abortion) and birth defects were observed in some laboratory animals following inhalation or oral exposure to high levels of carbon disulfide during pregnancy. Adequate data on the potential for carbon disulfide to cause cancer in humans or laboratory animals were not available. The potential for carbon disulfide to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Therapeutic Uses

MEDICATION (VET): primarily for removal of bot /fly/ infestations from stomach of horses. ... admin by stomach tube or in soft "unbreakable" ... gelatin capsules after 18 hr /Former use/
MEDICATION (VET): Anthelmintic /Former use/

Mechanism of Action

...The capacity of CS2 to cause a distal axonopathy ... is identical pathologically to that caused by hexane ... /CS2 reacts/ with protein amino groups to form dithiocarbamate adducts. The dithiocarbamate adducts of lysyl amino groups undergo decomposition to isothiocyanate adducts, electrophiles that then react with protein nucleophiles to yield covalent cross-linking. The reaction of the isothiocyanate adducts with cysteinyl sulfhydryls to form N,S-dialkyldithiocarbamate ester cross-links is reversible, while the reaction with protein amino functions form thiourea cross-links irreversibly. Over time, the thiourea cross-links predominate and are most likely the most biologically significant ... Analysis of cross-linking in erythrocyte proteins has verified that cross-linking occurs through thiourea bridges that accumulate with continuing exposure. Neurofilament cross-linking involves all 3 subunits and also demonstrates a cumulative dose response and temporal relationship consistent with a contributing event in the development of the axonal neurofilamentous swellings ... In addition to ... chronic axonopathy, CS2 can also lead to aberrations in mood and signs of diffuse encephalopathic disease. Some of these are transient at first and subsequently become more long-lasting, a feature that is common in vascular insufficiency in the nervous system. This fact, in combination with the knowledge that CS2 may accelerate the process of atherosclerosis, suggests that some of the effects of CS2 on the CNS are vascular in origin.

Vapor Pressure

360 mm Hg at 77 °F (EPA, 1998)
359.00 mmHg
359 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 48
360 mmHg
297 mmHg

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Impurities

Carbon disulfide is normally available both in technical and reagent grades (up to 99.9% pure with a trace benzene contaminant) ...
Impurities: Sulfur compounds.

Other CAS

75-15-0
12539-80-9

Wikipedia

Carbon disulfide

Drug Warnings

VET: Withhold food & water for @ least 4 hr after treatment. Fats & oils enhance absorption. Avoid use of high dosage in debilitated or sick horses, or those in last month or two of pregnancy.
Admin ... in ... gelatin capsules ... rupturing capsules can lead to blistering of mucous membranes, respiratory distress, anesthesia, & even death.

Biological Half Life

Elimination of free carbon disulfide from ... /rat/ tissues was rapid, with an estimated half-life in the blood of 35 minutes and in the liver of approximately 1 hour.
Half-life for disappearance of /carbon disulfide/ from blood is estimated at less than 1 hour.
In vitro studies demonstrated that carbon disulfide readily combines with the amino acids in human blood, the half-life of this reaction being approximately 6.5 hours.

Use Classification

Chemical Classes -> Volatile organic compounds
Hazardous Air Pollutants (HAPs)
Agrochemicals -> Insecticides, Nematicides
Fire Hazards -> Teratogens, Flammable - 4th degree

Methods of Manufacturing

Carbon disulfide is commercially manufactured by the reaction of sulfur with charcoal or methane. Ethane, propane, and propene have been used to a limited extent. Since the methane process was first introduced in the early 1950s, it has steadily supplanted the older charcoal process, which is no longer a factor in carbon disulfide manufacture in the United States, Europe, and Japan. In areas where natural gas or methane is not readily available or when plant size is relatively small, the charcoal process still supplies local viscose rayon requirements.
Prepared on an industrial scale by heating charcoal with vaporized sulfur; from sulfur and natural gas.
(1) Reaction of natural gas or petroleum fractions with sulfur. (2) From natural gas and hydrogen sulfide at very high temperature (plasma process). (3) By heating sulfur and charcoal and condensing the carbon disulfide vapors.
Charcoal-Sulfur Process. Sulfur vapor reacts with charcoal at temperatures of 750-900 °C to form carbon disulfide. Sulfur vapor is an equilibrium mixture of several molecular species, including S8, S6, and S2. The equilibrium shifts toward S2 at higher temperatures and lower pressures. The overall reaction is endothermic and theoretically consumes 1950 kJ/kg (466 kcal/kg) of carbon disulfide when the reactants are at 25 °C and the products are at 750 °C. Most of the heat input goes into dissociation of sulfur vapor to the reactive species, S2.
Hydrocarbon-Sulfur Process. The principal commercial hydrocarbon is methane from natural gas, although ethane, and olefins such as propylene have also been used. Methane reacts with sulfur essentially without side reactions. At 400-700 °C, equilibrium exceeds 99.9%. About 5-10% excess sulfur is usually maintained in the reaction mixture to promote high methane conversion and to minimize by-product yield.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Oil and gas drilling, extraction, and support activities
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petroleum lubricating oil and grease manufacturing
Pharmaceutical and medicine manufacturing
Services
Wholesale and retail trade
Carbon disulfide: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.
Classed as an inorganic compound

Analytic Laboratory Methods

Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared (FTIR) spectrometry; Analyte: carbon disulfide; Matrix: air; Detection Limit: 0.13 ppm.
Method: NIOSH 1600, Issue 2; Procedure: gas chromatography with sulfur flame photometric detector; Analyte: carbon disulfide; Matrix: air; Detection Limit: 0.02 mg/sample.
Method: ASTM D5790; Procedure: gas chromatography/mass spectrometry; Analyte: carbon disulfide; Matrix: treated drinking water, wastewater, and ground water; Detection Limit: 0.26 ug/L.
Method: EPA-NERL 524.2; Procedure: gas chromatography/mass spectrometry; Analyte: carbon disulfide; Matrix: surface water, ground water, and drinking water in any stage of treatment; Detection Limit: 0.093 ug/L.
For more Analytic Laboratory Methods (Complete) data for Carbon disulfide (11 total), please visit the HSDB record page.

Clinical Laboratory Methods

Carbon disulfide in urine (treated with a solution of sodium azide, iodine and potassium iodide) using Iodine-Azide Test; concentrations of less than 20 ppm carbon disulfide in air were not detectable.
The use of blood, exhaled air and urine as biological monitors of exposure to carbon disulfide was studied in England. A metabolite of carbon disulfide, 2-thiothiazolidine-4-carboxylic acid was identified in urine through high performance liquid chromatography. The head space analysis used was a sulfur specific detector to determine acid labile carbon-disulfide in blood. End expired breath samples were obtained through forced exhalation and carbon disulfide was determined by a quadrupole mass spectrometer. A general trend suggested increased uptake with increasing exposure. Reproducibility was difficult to achieve.
Analytical methods for determining carbon disulfide and its metabolites in biological materials. /From table/ [Table#96]

Storage Conditions

... Must be stored in airtight drums, handled with precautions, & in summer kept in shade and sprayed with water to prevent pressure developing. Large quantities ... must be stored under water.
... Should be kept away from heat, sparks, and flames, and adequate ventilation should be provided. ... Storage and handling equipment are generally of conventional carbon steel construction. All parts of a system, incl piping, valves, and movable containers, must be earth-ground and firmly bonded by good electrical conductors to eliminate the possibility of static charge build-up and spark discharge.
Store small containers in a cool, dry, well-ventilated location. Store bulk quantities under water or inert gas blanket. Outside or detached storage preferred.
Fireproof. Separated from oxidants, food and feedstuffs. Cool.
Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Refrigerate before opening.

Interactions

... CS2 treatment significantly increased the contractile response /uterine contractions of mid-gestation rats/ to KCl, carbachol, and A23187. The increase to A23187 was the greatest. In vitro exposure to CS2 immediately suppressed carbachol-induced contraction but did not affect spontaneous and KCl-induced contractions.
... signs of carbon disulfide poisoning in animals are intensified by reserpine, iproniazid, and amphetamine...
It is now recognized that the neural responses to carbon disulfide are greatly influenced by the mineral content of the diet, at least in animals. A highly mineralized diet offering substantial protection from neurologic effects.
Inclusion of equimolar mixt of carbon disulfide in oral dose of approx 4 LD50's of carbon tetrachloride (5 mmol/kg) to phenobarbitone-pretreated rats reduced the amt of liver injury due to carbon tetrachloride & prevented deaths.
For more Interactions (Complete) data for Carbon disulfide (35 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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